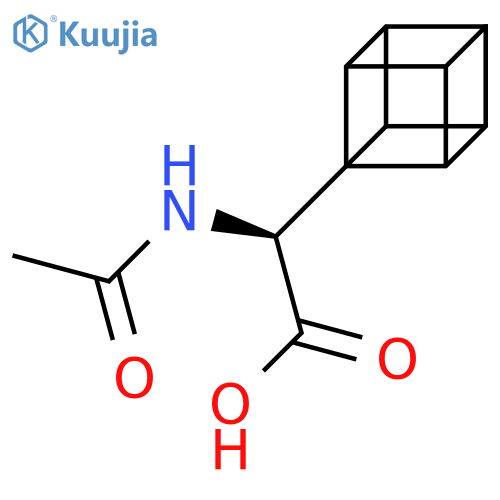Cas no 2679948-93-5 ((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid)

2679948-93-5 structure
商品名:(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28273827
- 2679948-93-5
- (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid
-
- インチ: 1S/C12H13NO3/c1-2(14)13-10(11(15)16)12-7-4-3-5(7)9(12)6(3)8(4)12/h3-10H,1H3,(H,13,14)(H,15,16)/t3?,4?,5?,6?,7?,8?,9?,10-,12?/m1/s1
- InChIKey: XMJGEOAETGNMMF-AQRGRILISA-N
- ほほえんだ: OC([C@H](C12C3C4C5C3C1C5C24)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 219.08954328g/mol
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66.4Ų
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28273827-1g |
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid |
2679948-93-5 | 1g |
$0.0 | 2023-09-09 | ||
| Enamine | EN300-28273827-1.0g |
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid |
2679948-93-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 |
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
2679948-93-5 ((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
